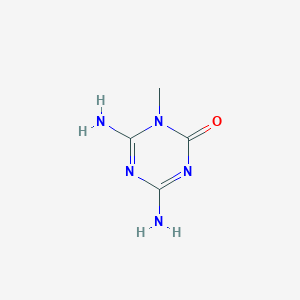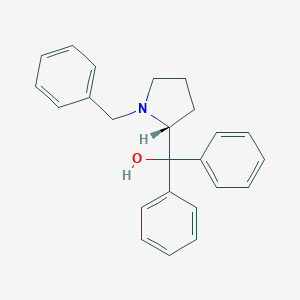
4-Amino-5-methyl-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-methyl-2-nitrobenzoic acid, commonly known as 4-AMNBA, is a chemical compound with the molecular formula C8H8N2O4. It is a yellow crystalline solid that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 4-AMNBA is not well understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. This property makes it useful in the synthesis of other compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-AMNBA. However, it has been reported to exhibit antimicrobial activity against certain strains of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-AMNBA in lab experiments is its ability to act as a nucleophile, which makes it useful in the synthesis of other compounds. However, its limited solubility in water can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and lack of information on its long-term effects on human health are limitations to its use in lab experiments.
Orientations Futures
There are several potential future directions for research involving 4-AMNBA. One area of interest is the development of new synthetic methods using 4-AMNBA as a reagent. Another potential direction is the investigation of its antimicrobial and anticancer properties and their potential applications in medicine. Additionally, further research is needed to determine the long-term effects of 4-AMNBA on human health.
Méthodes De Synthèse
The synthesis of 4-AMNBA involves the reaction of 4-nitro-3-methylbenzoic acid with ammonium acetate in the presence of a reducing agent such as iron powder. The reaction yields 4-AMNBA as a yellow crystalline solid.
Applications De Recherche Scientifique
4-AMNBA is primarily used in scientific research as a reagent in the synthesis of other compounds. It is also used in the development of analytical methods for the detection and quantification of various compounds. 4-AMNBA has been used in the synthesis of a variety of heterocyclic compounds, which have potential applications in the fields of medicine and agriculture.
Propriétés
Numéro CAS |
136833-45-9 |
|---|---|
Nom du produit |
4-Amino-5-methyl-2-nitrobenzoic acid |
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
4-amino-5-methyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)7(10(13)14)3-6(4)9/h2-3H,9H2,1H3,(H,11,12) |
Clé InChI |
XCCYBXARIMZPFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O |
Synonymes |
Benzoic acid, 4-amino-5-methyl-2-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















